

Physicochemical properties of 4-(Dimethylamino)piperidine dihydrochloride

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Compound of Interest

Compound Name: 4-(Dimethylamino)piperidine dihydrochloride

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An In-depth Technical Guide to the Physicochemical Properties of **4-(Dimethylamino)piperidine Dihydrochloride**

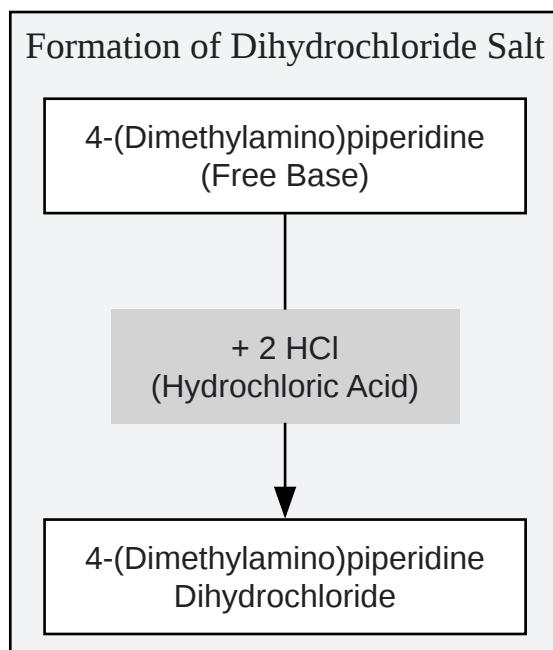
Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **4-(Dimethylamino)piperidine Dihydrochloride**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on the compound's chemical identity and physical characteristics. Detailed experimental protocols for determining key physicochemical parameters are provided, alongside graphical representations of workflows and chemical relationships to aid in comprehension and practical application.

Chemical Identity and Structure

4-(Dimethylamino)piperidine Dihydrochloride is the salt form of the organic base 4-(Dimethylamino)piperidine. The dihydrochloride form enhances the compound's stability and solubility in aqueous media, which is often advantageous for research and pharmaceutical applications. The basic nitrogen atoms of the piperidine ring and the dimethylamino group are protonated in the presence of hydrochloric acid to form the salt.

The relationship between the free base and its dihydrochloride salt is a simple acid-base reaction, which can be visualized as follows:



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Figure 1: Formation of the dihydrochloride salt.

Physicochemical Properties

Quantitative data for **4-(Dimethylamino)piperidine Dihydrochloride** is not extensively reported in publicly available literature. The tables below summarize the available information for the dihydrochloride salt and its corresponding free base, 4-(Dimethylamino)piperidine, for reference.

Table 1: Chemical Identifiers

Identifier	4-(Dimethylamino)piperidine Dihydrochloride	4-(Dimethylamino)piperidine (Free Base)
CAS Number	4876-59-9[1][2]	50533-97-6[3][4]
Molecular Formula	C ₇ H ₁₈ Cl ₂ N ₂ [5]	C ₇ H ₁₆ N ₂ [3][4]
Molecular Weight	201.14 g/mol	128.22 g/mol [3][4]
Canonical SMILES	CN(C)C1CCNCC1.Cl.Cl	CN(C)C1CCNCC1[3]
InChI Key	YFJAIURZMRJPDB-UHFFFAOYSA-N	YFJAIURZMRJPDB-UHFFFAOYSA-N[3]

Table 2: Experimental and Predicted Physical Properties

Property	4-(Dimethylamino)piperidine Dihydrochloride	4-(Dimethylamino)piperidine (Free Base)
Physical Form	Solid	Solid[3][6][7]
Melting Point	Data not available	Data not available
Boiling Point	Data not available	187 °C[8]
pKa (Predicted)	Data not available	10.10 ± 0.10[8]
Solubility	Expected to be soluble in water	Data not available

Experimental Protocols

This section details standardized methodologies for determining the principal physicochemical properties of amine dihydrochloride salts like **4-(Dimethylamino)piperidine Dihydrochloride**.

Melting Point Determination

The melting point is a critical indicator of purity.[9] For a pure crystalline solid, it is a sharp, well-defined temperature, whereas impurities typically cause the melting point to depress and

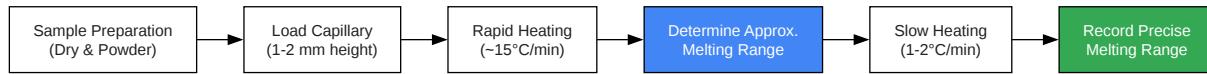
broaden.[10]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes, thermometer, mortar and pestle.[9][10]

Procedure:

- **Sample Preparation:** Ensure the sample is completely dry.[9] Crush the crystalline solid into a fine powder using a mortar and pestle to ensure uniform heat distribution.[9][11]
- **Capillary Loading:** Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[10][12]
- **Measurement:**
 - Place the loaded capillary into the heating block of the apparatus.
 - For an unknown compound, perform a rapid preliminary heating (10-20 °C/min) to determine an approximate melting range.[10]
 - Allow the apparatus to cool.
 - Perform a second, more precise measurement. Start heating rapidly to about 15-20 °C below the approximate melting point, then slow the heating rate to 1-2 °C/min.[10]
 - Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2). The melting point is reported as the range $T_1 - T_2$.



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Figure 2: Workflow for melting point determination.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like **4-(Dimethylamino)piperidine Dihydrochloride**, which is the salt of a di-basic amine, two pKa values corresponding to the two protonated amine groups would be expected.

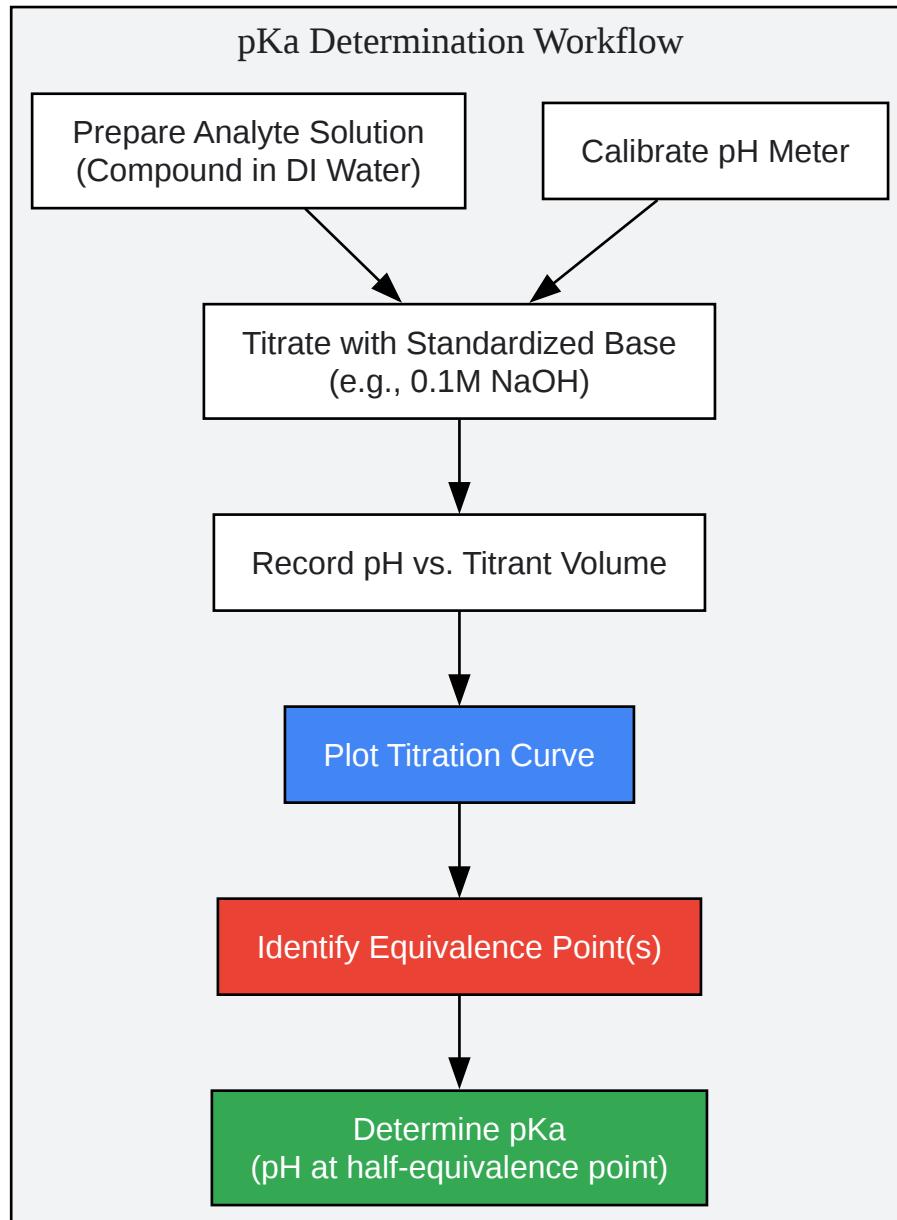
Principle: A solution of the compound is titrated with a standardized base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.[13][14]

Apparatus: pH meter with a combination electrode, burette, stirrer, beaker, standardized 0.1 M NaOH solution.

Procedure:

- **Solution Preparation:** Accurately weigh a sample of **4-(Dimethylamino)piperidine Dihydrochloride** and dissolve it in a known volume of deionized water. An ionic strength adjuster (e.g., 0.1 M KCl) can be added to maintain a constant ionic environment.[13]
- **Titration:**
 - Calibrate the pH meter using standard buffers.
 - Immerse the pH electrode and a stirrer in the sample solution.
 - Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.5 mL) from the burette.[13]
 - After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
- **Data Analysis:**
 - Plot a titration curve of pH versus the volume of NaOH added.
 - Determine the equivalence points from the inflection points of the curve (or by using the first or second derivative of the curve).

- The pH at the half-equivalence point(s) corresponds to the pKa value(s) of the compound.
[\[14\]](#)



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Figure 3: Potentiometric titration workflow for pKa.

Equilibrium Solubility Determination

Equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and pH when the system is at equilibrium.[15] This is a critical parameter for drug development.[16]

Principle: An excess amount of the solid compound is agitated in a specific buffer solution for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.[15]

Apparatus: Temperature-controlled shaker/incubator, vials, filtration device (e.g., syringe filters or 96-well filter plates), analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS).[15] [17]

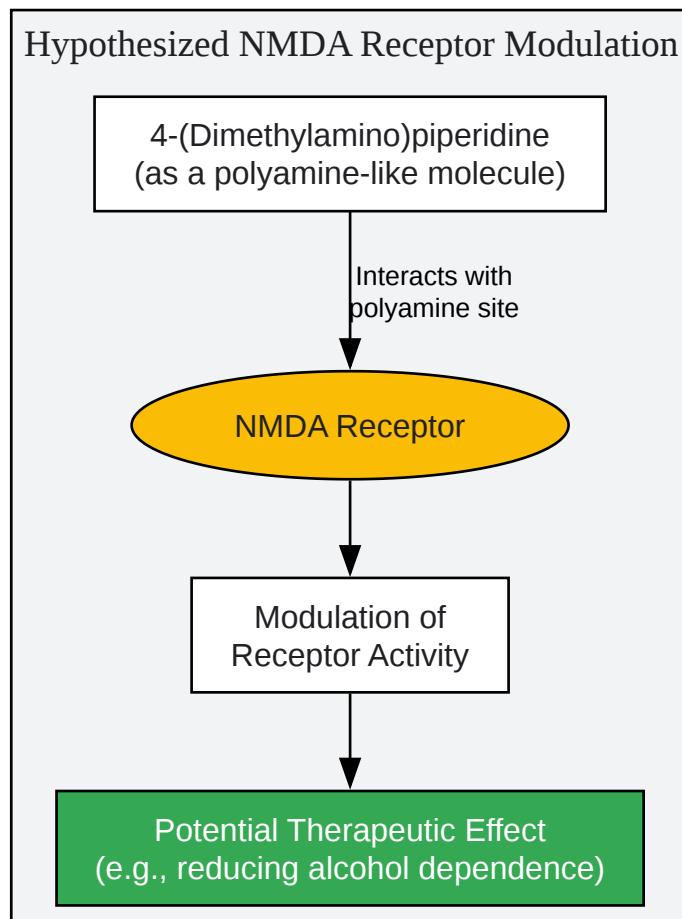
Procedure:

- **Preparation:** Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).[18]
- **Incubation:** Add an excess amount of the solid **4-(Dimethylamino)piperidine Dihydrochloride** to vials containing the prepared buffers. The amount should be sufficient to ensure undissolved solid remains at equilibrium.[15]
- **Equilibration:** Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 37 °C) for a sufficient time (e.g., 24-72 hours) to reach equilibrium.[15][18]
- **Separation:** After incubation, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.[15]
- **Quantification:** Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[15][17] The measured concentration is the equilibrium solubility at that specific pH and temperature.

Biological Context

While specific signaling pathways for **4-(Dimethylamino)piperidine Dihydrochloride** are not detailed in the provided literature, its free base has been noted for having molecular features associated with the modulation of N-methyl-D-aspartate (NMDA) receptors.[8] It has been

investigated as a potential mechanism for mitigating the effects of alcohol dependence.^[8] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. Polyamines are known endogenous modulators of these receptors, and compounds with similar structural features can interact with these binding sites.



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Figure 4: Conceptual pathway of NMDA receptor modulation.

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